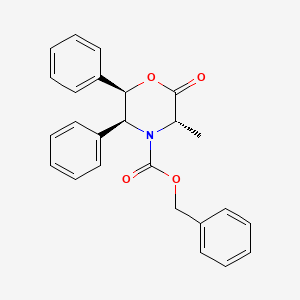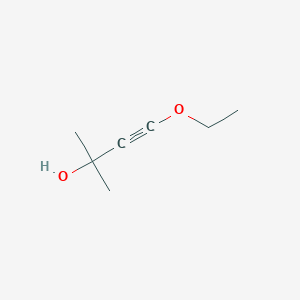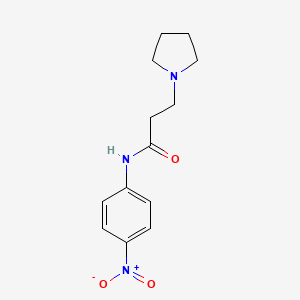
N,N'-Bis(p-acetylphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-Bis(p-acetylphenyl)urea: is a chemical compound with the molecular formula C17H16N2O3 It is a derivative of urea, where the nitrogen atoms are substituted with p-acetylphenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Bis(p-acetylphenyl)urea typically involves the reaction of p-acetylphenyl isocyanate with an appropriate amine. One common method is the nucleophilic addition of amines to potassium isocyanate in water without organic co-solvent . This method is efficient and environmentally friendly, producing high yields with high chemical purity.
Industrial Production Methods: Industrial production of N,N’-Bis(p-acetylphenyl)urea may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for economy and ease of execution, often prioritizing resource-efficient and environmentally friendly processes .
Análisis De Reacciones Químicas
Types of Reactions: N,N’-Bis(p-acetylphenyl)urea can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce corresponding ketones or carboxylic acids, while reduction may yield amines or alcohols.
Aplicaciones Científicas De Investigación
N,N’-Bis(p-acetylphenyl)urea has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing other complex molecules.
Biology: It may be used in studies related to enzyme inhibition and protein interactions.
Industry: It is used in the production of various chemicals and materials.
Mecanismo De Acción
The mechanism by which N,N’-Bis(p-acetylphenyl)urea exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
- N,N’-Bis(p-methoxyphenyl)urea
- N,N’-Bis(p-trifluoromethoxyphenyl)urea
- N,N’-Bis(p-chlorophenyl)urea
Comparison: N,N’-Bis(p-acetylphenyl)urea is unique due to its specific acetyl substitution, which may confer distinct chemical and biological properties. For example, the acetyl group may influence the compound’s reactivity, solubility, and interaction with biological targets .
Propiedades
Número CAS |
20782-48-3 |
|---|---|
Fórmula molecular |
C17H16N2O3 |
Peso molecular |
296.32 g/mol |
Nombre IUPAC |
1,3-bis(4-acetylphenyl)urea |
InChI |
InChI=1S/C17H16N2O3/c1-11(20)13-3-7-15(8-4-13)18-17(22)19-16-9-5-14(6-10-16)12(2)21/h3-10H,1-2H3,(H2,18,19,22) |
Clave InChI |
JUXJZTJLUULZRU-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[2-[4-[(2,4-Diaminopteridin-6-yl)methylamino]phenyl]acetyl]amino]butanedioic acid](/img/structure/B14016649.png)
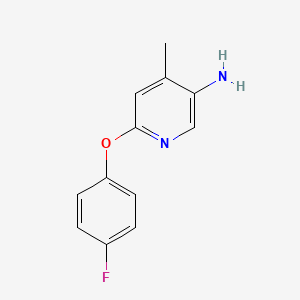
![1-[2-(4-methylphenyl)sulfanylethyl]-7H-purine-6-thione](/img/structure/B14016660.png)
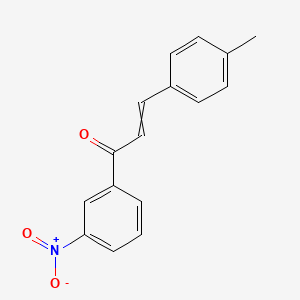

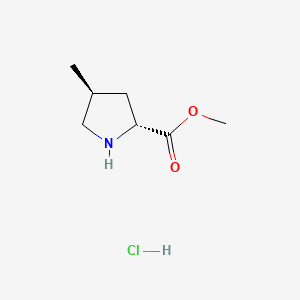
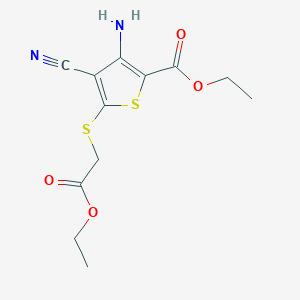

![4-((2-(2-(2-(2-(4-((R)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carbonyl)-1H-1,2,3-triazol-1-yl)ethoxy)ethoxy)ethoxy)ethyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione](/img/structure/B14016701.png)

